2-(2-Methyl-2-propenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylprop-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNRQXGPRIHLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493150 | |
| Record name | 2-(2-Methylprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61436-89-3 | |
| Record name | 2-(2-Methylprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Methyl 2 Propenyl Benzoic Acid and Analogues
Alkylation Approaches for Benzoic Acid Derivatives
The direct introduction of an alkyl group onto a benzoic acid ring, particularly at the sterically hindered ortho position, presents a significant synthetic challenge. The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring towards traditional electrophilic substitution reactions.
Friedel-Crafts Alkylation Protocols and Catalyst Systems
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. libretexts.org However, its application to benzoic acid is problematic. The carboxylic acid group is strongly deactivating, making the benzene (B151609) ring less nucleophilic and thus less reactive towards the carbocation electrophile generated in situ. nist.gov Furthermore, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), can coordinate with the lone pairs on the oxygen atoms of the carboxyl group, further deactivating the ring and potentially leading to unwanted side reactions. youtube.com
Despite these challenges, a modified Friedel-Crafts approach for the synthesis of 2-methyl-2-arylpropyl carboxylates has been reported. This method utilizes a mixed catalyst system, such as anhydrous ferric chloride and aluminum chloride, to react a methallyl carboxylate with an aromatic compound. This mixed catalyst system is suggested to suppress the generation of by-products that can occur when using a single strong Lewis acid catalyst like AlCl₃. nih.gov
| Catalyst System | Reactants | Product | Yield | Reference |
| Anhydrous FeCl₃ / Anhydrous AlCl₃ | Methallyl acetate (B1210297), Benzene | 2-Methyl-2-phenylpropyl acetate | 86% | nih.gov |
Table 1: Example of a Modified Friedel-Crafts Alkylation for a Related Structure
Other Electrophilic Alkylation Strategies
To overcome the limitations of the Friedel-Crafts reaction, alternative strategies have been developed. One of the most effective methods for the ortho-alkylation of benzoic acids is through transition metal-catalyzed C-H activation.
Palladium-catalyzed ortho-alkylation has emerged as a powerful tool. In this approach, the carboxylate group acts as a directing group, facilitating the selective activation of the ortho C-H bond by a palladium catalyst. The reaction of benzoic acids with alkyl halides in the presence of a palladium(II) catalyst can lead to the formation of ortho-alkylated products. nih.govnih.gov A key advantage of some of these methods is that they can proceed without the need for an external co-oxidant. nih.gov The reaction is believed to proceed through a cyclometalated intermediate. The choice of base and solvent is crucial to optimize the reaction and minimize side reactions, such as the S_N2 reaction between the carboxylate and the alkyl halide. nih.gov
Another strategy involves the directed ortho-metalation of benzoic acids. This method uses a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate the position ortho to the carboxylate group. organic-chemistry.org The resulting ortho-lithiated species can then react with an electrophile, such as a methallyl halide, to introduce the desired substituent. The regioselectivity of the metalation can be influenced by the choice of the organolithium reagent and additives. organic-chemistry.org
Functional Group Interconversion and Derivatization Pathways
Functional group interconversions provide alternative routes to 2-(2-methyl-2-propenyl)benzoic acid and are crucial for the synthesis of its analogues. These pathways often involve the manipulation of the carboxylic acid functionality.
Esterification Reactions
The esterification of this compound and its analogues can be achieved through various methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. tcu.eduyoutube.comyoutube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu
For sterically hindered benzoic acids, such as those with ortho substituents, esterification can be more challenging. In such cases, alternative methods may be required. One approach involves the use of solid acid catalysts, such as zirconium-based catalysts, which can be recovered and reused. mdpi.com Another method for the esterification of sterically hindered alcohols, which can be conceptually applied to hindered acids, involves the use of benzotriazole (B28993) esters as activated intermediates.
The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water. youtube.commasterorganicchemistry.com
| Reaction | Reactants | Catalyst | Key Features | Reference |
| Fischer Esterification | Benzoic acid, Methanol | Concentrated H₂SO₄ | Equilibrium reaction, excess alcohol shifts equilibrium | tcu.eduyoutube.com |
| Solid Acid Catalysis | p-Methylbenzoic acid, Methanol | Zr/Ti Solid Acid | Heterogeneous, reusable catalyst | mdpi.com |
Table 2: Common Esterification Methods for Benzoic Acid Derivatives
Acylation Processes
Acylation reactions of this compound primarily involve the conversion of the carboxylic acid group into more reactive derivatives, such as acyl chlorides. These acyl chlorides are valuable intermediates for the synthesis of amides and esters.
The most common method for converting a carboxylic acid to an acyl chloride is by reacting it with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.ukyoutube.com This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk Other reagents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used. chemguide.co.uk
The mechanism of acylation with thionyl chloride involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form the acyl chloride, SO₂, and HCl. libretexts.orgyoutube.com Once formed, the acyl chloride of this compound can readily react with various nucleophiles to produce a range of analogues.
Considerations for Industrial Scale Synthesis and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound and its analogues requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
For alkylation approaches, particularly the promising palladium-catalyzed C-H activation, process optimization is key. This includes the selection of a robust and recyclable catalyst system to minimize costs. The reaction conditions, such as temperature, pressure, and reaction time, need to be fine-tuned to maximize yield and throughput while ensuring safety. researchgate.netdocumentsdelivered.com The separation and purification of the final product from the catalyst and any byproducts are also critical steps in an industrial process.
In the context of functional group interconversions, the choice of reagents and reaction conditions for esterification and acylation on a large scale is important. For esterification, continuous processes using solid acid catalysts could offer advantages in terms of catalyst reusability and simplified product purification. mdpi.com For the synthesis of acyl chlorides, the handling of corrosive and potentially hazardous reagents like thionyl chloride requires specialized equipment and safety protocols.
| Process | Key Optimization Parameters | Industrial Relevance |
| Palladium-Catalyzed Ortho-Alkylation | Catalyst loading and recyclability, ligand selection, reaction temperature, solvent choice | High selectivity for ortho-product, potential for greener process |
| Grignard/Lithiation Routes | Handling of pyrophoric reagents, temperature control, quench conditions | Useful for specific substitutions but may be less ideal for large-scale production due to safety and cost |
| Esterification | Catalyst type (e.g., solid acid), water removal method, reaction time | Important for producing ester derivatives, continuous processes are advantageous |
| Acylation | Reagent selection (e.g., SOCl₂ vs. others), byproduct management, safety protocols | Crucial for producing reactive intermediates for further derivatization |
Table 3: Key Considerations for Industrial Synthesis
Precursor Chemistry and Intermediate Compound Generation
The synthesis of this compound and its analogues relies on the strategic selection and preparation of precursor molecules and the subsequent generation of key reactive intermediates. The literature reveals several approaches that hinge on the activation of a benzoic acid derivative or a related aromatic precursor to facilitate the introduction of the 2-methyl-2-propenyl (methallyl) group at the ortho position.
A significant challenge in these syntheses is the stability of certain precursors. For instance, the use of 2-bromomethylbenzoic esters as precursors is problematic due to their thermal instability. These compounds can decompose even at room temperature, undergoing cyclization to form a phthalide (B148349) with the elimination of methyl bromide. google.com Furthermore, the preparation of such precursors often involves hazardous reagents like N-bromosuccinimide and the explosive dibenzoyl peroxide. google.com
Modern synthetic strategies often circumvent these issues by employing transition-metal catalysis, which allows for more direct and efficient C-H functionalization or cross-coupling reactions.
Palladium-Catalyzed C-H Alkylation
A prominent method involves the direct palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides. nih.gov In this approach, the carboxylic acid group of the benzoic acid precursor serves as a directing group, guiding the palladium catalyst to activate the C-H bond at the adjacent ortho position. This is followed by the reaction with an appropriate alkylating agent, such as a methallyl halide, to form the desired carbon-carbon bond. A key intermediate in this catalytic cycle is a palladacycle, formed between the benzoic acid and the palladium catalyst. The reaction may be followed by an intramolecular lactonization. nih.gov
Cross-Coupling Reactions
Alternative strategies involve the use of pre-functionalized benzoic acid derivatives that are activated for cross-coupling reactions. One such approach involves converting a hydroxyl group on the benzoic acid precursor into a better leaving group, such as a sulfonate ester. For example, methyl salicylate (B1505791) can be converted into methyl 2-(methanesulfonyloxy)benzoate. google.com This intermediate is then susceptible to coupling with an organometallic reagent.
The generation of the nucleophilic partner often involves the preparation of an organometallic compound containing the methallyl group. Analogous to the synthesis of 2-(4-methylphenyl)benzoic acid where p-tolylzinc bromide is used google.com, a methallylzinc halide or a similar organometallic species could be generated as a key intermediate to react with an activated benzoic acid derivative. In palladium-catalyzed allylation reactions, a π-allylpalladium complex is often proposed as the key reactive intermediate that facilitates the coupling. nih.govrsc.org
The table below summarizes key precursors and intermediates described in related synthetic procedures.
Table 1: Precursors and Intermediates in the Synthesis of Substituted Benzoic Acids
| Precursor / Intermediate | Role in Synthesis | Relevant Reaction Type | Reference(s) |
|---|---|---|---|
| Benzoic Acid | Starting material for direct C-H activation | Palladium-catalyzed ortho-alkylation | nih.gov |
| 2-Bromomethylbenzoic ester | Alkylating precursor (unstable) | Nucleophilic substitution | google.com |
| Phthalide | Alternative precursor to unstable halo-esters | Ring-opening reaction with nucleophiles | google.com |
| Methyl Salicylate | Starting material for activated ester formation | Esterification, Sulfonylation | google.com |
| Methyl 2-(methanesulfonyloxy)benzoate | Activated intermediate for cross-coupling | Nickel-catalyzed cross-coupling | google.com |
| p-Tolylzinc bromide | Organometallic nucleophile | Cross-coupling with activated esters | google.com |
| π-Allylpalladium complex | Key catalytic intermediate | Palladium-catalyzed allylation | nih.govrsc.org |
The choice of precursors and the strategy for generating intermediates are critical for achieving an efficient and high-yielding synthesis of this compound and its analogues, with modern methods favoring catalytic approaches that avoid unstable and hazardous compounds.
Chemical Reactivity and Mechanistic Transformations of 2 2 Methyl 2 Propenyl Benzoic Acid
Oxidation Reactions of the Alkenyl Side Chain
The alkenyl side chain of 2-(2-methyl-2-propenyl)benzoic acid is a primary site for oxidative transformations. The presence of both a benzylic position and a carbon-carbon double bond offers multiple pathways for oxidation, with the regiochemical outcome being highly dependent on the reagents and conditions employed.
The oxidation of allylic benzene (B151609) derivatives can proceed via several regioselective pathways, including allylic oxidation, epoxidation, dihydroxylation, and oxidative cleavage of the double bond. For substrates similar to this compound, the reaction can be directed toward specific products.
Allylic Oxidation: This pathway involves the oxidation of the carbon atom adjacent to the double bond (the allylic position). For allylbenzenes, this can lead to the formation of cinnamaldehyde (B126680) or phenylacetone (B166967) derivatives. acs.orgresearchgate.net In the case of this compound, allylic oxidation would be expected to yield products where a hydroxyl or carbonyl group is introduced at the benzylic position, which is also an allylic position.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the double bond entirely. Laccase-based biocatalytic systems have also been shown to cause oxidative cleavage of the propenyl side chain in allylbenzene (B44316) derivatives, yielding benzaldehyde (B42025) derivatives in a process considered a green alternative to ozonolysis. mdpi.comnih.gov For the target molecule, this would result in the formation of 2-acetylbenzoic acid.
Wacker-type Oxidation: Palladium-catalyzed oxidation in the presence of oxygen (a Wacker-type reaction) typically converts terminal alkenes to methyl ketones. researchgate.net For this compound, this would involve the formation of a ketone at the C2 position of the side chain.
The regioselectivity is often a result of competition between different mechanistic pathways, which can be influenced by catalysts and additives.
Mechanistic studies on the oxidation of allylbenzenes provide insight into the potential transformations of this compound.
One common mechanism for allylic oxidation over metal oxide catalysts involves the abstraction of an α-hydrogen from the olefin to form a π-allyl intermediate. acs.org Subsequently, a lattice oxygen from the catalyst is inserted into this intermediate, followed by another hydrogen abstraction to produce an unsaturated aldehyde. The catalyst is then reoxidized by gaseous oxygen.
In biocatalytic oxidations using enzymes like laccase, the mechanism can be more complex. Studies on methyl eugenol, an allylbenzene derivative, suggest that the reaction may begin with hydroxylation of the propenyl side chain. mdpi.comnih.gov This can occur with or without prior isomerization of the double bond. From these alcohol intermediates, two pathways emerge: further oxidation to an α,β-unsaturated carbonyl compound or oxidative cleavage to a benzaldehyde derivative. mdpi.com A proposed mechanism involves initial oxidation at the benzylic position, followed by either further oxidation to a ketone or an oxidative cleavage to form the benzaldehyde. mdpi.com
For palladium-catalyzed reactions, the mechanism can dictate whether the product is a result of allylic C-H oxidation or a Wacker-type nucleophilic attack on the double bond. This competition is crucial in intramolecular reactions, as discussed in section 3.4.
Reduction Chemistry of the Carboxylic Acid Moiety
The reduction of this compound involves two main reducible sites: the carboxylic acid group and the alkene. Selective reduction of one group in the presence of the other is a common challenge in organic synthesis.
Reduction of the Carboxylic Acid: Carboxylic acids are generally resistant to reduction by catalytic hydrogenation under conditions that readily reduce alkenes. pearson.com Therefore, strong reducing agents are required. Borane-tetrahydrofuran (BH₃-THF) is a highly effective and selective reagent for the rapid reduction of carboxylic acids to their corresponding primary alcohols. acs.org This method is known for its tolerance of other functional groups, including alkenes. Thus, treatment of this compound with BH₃-THF would be expected to selectively yield (2-(2-methyl-2-propenyl)phenyl)methanol. Other strong reagents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation. Electrochemical methods have also been developed for the reduction of benzoic acid esters to benzyl (B1604629) alcohols using water as the hydrogen source. rsc.org
Reduction of the Alkene: The carbon-carbon double bond in the side chain can be selectively reduced without affecting the carboxylic acid group. pearson.com The most common method for this transformation is catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Under mild temperature and pressure, these conditions will hydrogenate the alkene to an alkane, yielding 2-(2-methylpropyl)benzoic acid, while leaving the carboxylic acid and the aromatic ring intact.
Table 1: Selective Reduction Strategies for this compound
| Target Functional Group | Reagent(s) | Expected Product | Reference(s) |
| Carboxylic Acid | Borane-THF (BH₃-THF) or LiAlH₄ | (2-(2-Methyl-2-propenyl)phenyl)methanol | acs.org |
| Alkene | H₂ / Pd/C | 2-(2-Methylpropyl)benzoic acid | pearson.com |
Electrophilic Aromatic Substitution on the Benzoic Acid Ring
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the two existing substituents, which have competing effects.
The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature (both by induction and resonance).
The alkenylpropyl group is an alkyl-type substituent, which is an activating, ortho, para-directing group due to its electron-donating inductive effect.
When directing effects compete, the outcome is determined by several factors, with the most powerful activating group generally controlling the position of substitution. jove.comjove.commasterorganicchemistry.com In this case, the activating alkyl group will direct incoming electrophiles to the positions ortho and para to itself (positions 3 and 5), while the deactivating carboxylic acid group directs to the position meta to itself (position 5).
The directing effects are summarized below:
-CH₂C(CH₃)=CH₂ group directs to: C3 (ortho), C5 (para)
-COOH group directs to: C5 (meta)
Both groups direct the incoming electrophile to the C5 position, making it a "reinforced position" and the most likely site for substitution. youtube.com Substitution at the C3 position (ortho to the activating group but not directed by the deactivating group) is also possible but likely to be a minor product. Substitution at C4 and C6 would be highly disfavored as it is meta to the activating group and ortho to the deactivating group. Steric hindrance from the bulky side chain may also influence the regioselectivity, potentially favoring substitution at the more accessible C5 position over the C3 position. jove.commasterorganicchemistry.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence from Alkenyl Group | Influence from Carboxyl Group | Predicted Outcome |
| C3 | ortho (Activating) | - | Minor Product |
| C4 | meta (Disfavored) | ortho (Disfavored) | Not Formed |
| C5 | para (Activating) | meta (Directing) | Major Product |
| C6 | ortho (Disfavored) | ortho (Disfavored) | Not Formed |
Intramolecular Cyclization Reactions
The ortho-positioning of the carboxylic acid and the alkenyl side chain makes this compound an ideal precursor for intramolecular cyclization reactions to form heterocyclic structures, most notably phthalide (B148349) derivatives.
Research has demonstrated that 2-allylbenzoic acids can undergo palladium-catalyzed aerobic oxidative cyclization to produce phthalides. rsc.org This transformation offers a direct route to this important class of compounds. Specifically, using a catalyst like 1,2-bis(phenylsulfinyl)ethane (B1276340) palladium(II) acetate (B1210297) (the White catalyst) with oxygen as the terminal oxidant, 2-allylbenzoic acids can be converted into 3-ethylidenephthalides or 3-vinylphthalides. rsc.org
The reaction mechanism is believed to involve a competition between a Wacker-type oxidation (which would lead to isocoumarins) and an allylic C-H cleavage pathway. rsc.org The conditions can be tuned to favor the desired phthalide formation. For this compound, the analogous reaction would be expected to produce a dimethyl-substituted phthalide derivative. The intramolecular attack of the carboxylic acid's oxygen atom onto the palladium-activated alkene is the key ring-forming step. The regioselectivity of this attack—whether it occurs at the internal or terminal carbon of the double bond—determines the structure of the resulting heterocyclic ring system. Studies on similar phenolic substrates show that the choice of ligands or additives on the palladium catalyst can influence this regioselectivity, controlling whether a five- or six-membered ring is formed. capes.gov.br In the context of 2-allylbenzoic acids, the reaction is specifically directed to form the five-membered phthalide ring. rsc.org
Acid-Catalyzed Cyclization Processes
The presence of both a carboxylic acid and an alkenyl group in this compound allows for intramolecular cyclization reactions under acidic conditions. These reactions are typically facilitated by strong Brønsted acids. rsc.org The acid protonates the oxygen of the carbonyl group, which enhances the electrophilicity of the carboxylic acid. This is followed by an intramolecular attack of the electron-rich double bond of the alkenyl substituent onto the activated carbonyl carbon.
This type of reaction is a key step in the synthesis of various lactones. Specifically, the 6-endo-trig cyclization of this compound is expected to yield a six-membered ring, forming a derivative of isochromanone. The stability of the resulting carbocation intermediate plays a crucial role in determining the reaction pathway and the final product. The methyl group on the propenyl chain influences the regioselectivity of the cyclization by stabilizing the intermediate carbocation.
Photocycloaddition Studies and Regioselectivity
Photocycloaddition reactions, particularly [2+2] cycloadditions, are powerful methods for constructing four-membered rings. mdpi.com In the case of this compound, the alkenyl substituent can undergo intramolecular photocycloaddition. These reactions are typically initiated by UV light and can proceed through different mechanistic pathways, influencing the regioselectivity of the product.
The regioselectivity of these photocycloaddition reactions is often governed by the stability of the diradical intermediate formed upon photoexcitation. For styrene (B11656) derivatives, which are structurally similar to the alkenyl portion of the molecule , the formation of the most stable benzylic radical intermediate is preferred. mdpi.comnih.gov This generally leads to a "head-to-tail" cycloaddition product. The presence of substituents on the aromatic ring and the alkenyl chain can further influence the stereoselectivity and regioselectivity of the reaction. While specific studies on this compound are not abundant, the principles of photocycloaddition of styrenes and other electron-deficient alkenes provide a framework for predicting its behavior. researchgate.netacs.orgresearchgate.net
Formation of Heterocyclic Systems (e.g., Benzofurans, Isocoumarins)
The structure of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds, notably benzofurans and isocoumarins.
Isocoumarins: These are bicyclic lactones that can be synthesized through the cyclization of 2-alkenylbenzoic acids. organic-chemistry.org Acid-catalyzed cyclization, as discussed previously, is a direct route to isocoumarin (B1212949) derivatives. Various catalytic systems, often employing transition metals like palladium or rhodium, have been developed to facilitate the synthesis of isocoumarins from substituted benzoic acids and alkynes or alkenes. researchgate.net
Benzofurans: While the direct conversion of this compound to a benzofuran (B130515) is less straightforward, derivatives of this compound could be utilized in benzofuran synthesis. Many synthetic routes to benzofurans involve the cyclization of ortho-substituted phenols. rsc.org Therefore, a derivative of this compound containing a hydroxyl group on the benzene ring could undergo intramolecular cyclization to form a benzofuran ring system.
Reaction Mechanism Elucidation for Cyclization Pathways
The mechanism of acid-catalyzed cyclization of this compound to form an isochromanone derivative involves several key steps. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a Brønsted acid. This protonation increases the electrophilicity of the carbonyl carbon. The electron-rich π-bond of the 2-methyl-2-propenyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This results in the formation of a six-membered ring and a tertiary carbocation, which is stabilized by the methyl group. The final step involves the loss of a proton to regenerate the catalyst and form the neutral lactone product. A general mechanism for acid-catalyzed cyclization is shown in educational resources. youtube.com
The mechanism for photocycloaddition reactions is more complex and can proceed through either a concerted or a stepwise pathway involving a diradical intermediate. The regioselectivity is determined by the stability of this intermediate. For styrenic systems, the formation of a more stable benzylic radical directs the orientation of the cycloaddition. mdpi.com
Rearrangement Processes Involving the Alkenyl Substituent
The alkenyl substituent in this compound can potentially undergo rearrangement reactions under certain conditions. For instance, in the presence of strong acids, the double bond can be protonated, leading to the formation of a carbocation. This carbocation can then undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before subsequent reaction. While specific literature on the rearrangement of the 2-methyl-2-propenyl group in this particular benzoic acid is scarce, rearrangements of similar alkenyl aromatic compounds are known. mdpi.com Additionally, other types of rearrangements, such as the Benzilic Acid Rearrangement, occur in related dicarbonyl compounds but are not directly applicable here. quora.comwikipedia.orgorganic-chemistry.org
Polymerization Potential and Radical Chemistry
The 2-methyl-2-propenyl group in this compound contains a terminal double bond, making it a potential monomer for radical polymerization. libretexts.org Radical polymerization is typically initiated by a radical initiator, which adds to the double bond to form a new radical species. This new radical can then propagate by adding to another monomer molecule, leading to the formation of a polymer chain.
The reactivity of the monomer in radical polymerization is influenced by the stability of the propagating radical. In this case, the radical formed would be at a tertiary carbon, which is relatively stable. The presence of the benzoic acid moiety could also influence the polymerization process, potentially through electronic effects or by participating in side reactions. The study of radical polymerization of similar monomers like styrenes and cyanoacrylates provides insight into the potential behavior of this compound in such reactions. fujifilm.commdpi.comnih.gov The field of polymer chemistry has explored various monomers with cyclic disulfide and vinyl groups for creating sulfur-containing polymers. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis
While a single-crystal X-ray diffraction study for 2-(2-Methyl-2-propenyl)benzoic acid is not publicly available, a detailed analysis of its selenium analog, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid , offers significant insights into the likely solid-state structure. The substitution of a carbon atom with a selenium atom, which is in the same group in the periodic table, allows for a reasonable approximation of the molecular conformation and crystal packing.
The crystallographic data for 2-Se-(2-methyl-2-propenyl)-1-benzoic acid reveals a triclinic system with the space group P1. jst.go.jp
| Crystal Data for 2-Se-(2-methyl-2-propenyl)-1-benzoic acid | |
| Parameter | Value |
| Formula | C₁₁H₁₂O₂Se |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.8450(10) |
| b (Å) | 8.1490(10) |
| c (Å) | 11.4620(10) |
| α (°) | 97.050(10) |
| β (°) | 90.140(10) |
| γ (°) | 90.120(10) |
| Volume (ų) | 541.81(12) |
| Z | 2 |
| Dₓ (g/cm³) | 1.564 |
| Data sourced from The Japan Society for Analytical Chemistry jst.go.jp |
Hydrogen Bonding: A key feature in the crystal structure of the selenium analog is the formation of intermolecular hydrogen bonds. Specifically, a hydrogen bond exists between two symmetry-related carboxyl groups, with an O1···O2 distance of 2.669(6) Å. jst.go.jp This is characteristic of carboxylic acids, which frequently form centrosymmetric dimers in the solid state through pairs of O-H···O hydrogen bonds. researchgate.net These interactions are fundamental to the formation of stable, ordered structures in the crystal lattice. nih.gov
Application of Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are essential for confirming the structure of this compound in non-crystalline states and for providing further details about its chemical environment.
While an experimental spectrum for this compound is not available, a predicted spectrum can be inferred from the known spectral data of its constituent fragments, such as 2-methylbenzoic acid and compounds containing a 2-methylpropenyl group. hmdb.cadocbrown.info
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the 2-methyl-2-propenyl group, and the carboxylic acid proton. The aromatic protons would likely appear as a multiplet in the 7.2-8.1 ppm range. The vinylic protons of the propenyl group would be expected around 4.8-5.0 ppm, while the methylene (B1212753) protons would likely appear as a singlet around 3.5 ppm. The methyl protons of the propenyl group would also likely be a singlet around 1.8 ppm. The carboxylic acid proton is expected to be a broad singlet at a higher chemical shift, typically above 10 ppm.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-175 ppm. chemicalbook.com The aromatic carbons would appear between 125-140 ppm. For the 2-methyl-2-propenyl group, the quaternary vinylic carbon is predicted to be around 142 ppm, while the methylene vinylic carbon would be around 112-115 ppm. docbrown.info The methylene carbon attached to the ring and the methyl carbon would appear further upfield.
| Predicted ¹H and ¹³C NMR Data for this compound | ||
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid | > 10 (s, 1H) | ~172 |
| Aromatic CH | 7.2 - 8.1 (m, 4H) | 125 - 140 |
| Vinylic =CH₂ | ~4.9 (s, 2H) | ~114 |
| Vinylic =C(CH₃) | - | ~142 |
| Benzylic CH₂ | ~3.5 (s, 2H) | ~40 |
| Methyl CH₃ | ~1.8 (s, 3H) | ~23 |
| (s = singlet, m = multiplet) |
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
The most prominent feature would be a very broad O-H stretching band for the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. docbrown.info The C=O stretching vibration of the carboxylic acid would result in a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching of the aromatic ring would show peaks in the 1600-1450 cm⁻¹ range. quora.com The 2-methyl-2-propenyl group would contribute a C=C stretching vibration around 1650 cm⁻¹ and vinylic =C-H stretching vibrations around 3080 cm⁻¹. libretexts.org
| Predicted IR Absorption Frequencies for this compound | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Vinylic) | ~3080 |
| C=O (Carboxylic Acid) | 1680 - 1700 (strong) |
| C=C (Alkene) | ~1650 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Carboxylic Acid) | 1210 - 1320 |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound, mass spectrometry provides crucial data for its identification and characterization by examining its fragmentation patterns under ionization.
Under typical electron ionization (EI) conditions, the this compound molecule is expected to undergo a series of predictable fragmentation reactions based on the established behavior of its constituent functional groups: the carboxylic acid and the methallyl-substituted aromatic ring.
The initial event in the mass spectrometer is the formation of the molecular ion [M]•+, which corresponds to the intact molecule with one electron removed. For this compound, with a molecular formula of C₁₁H₁₂O₂, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (approximately 176.22 g/mol ).
Following ionization, the molecular ion undergoes fragmentation. Key fragmentation pathways for this compound are anticipated to involve the carboxylic acid group and the methallyl substituent.
One of the most common fragmentation patterns for benzoic acid and its derivatives is the loss of the hydroxyl radical (•OH) from the carboxylic acid group. docbrown.infoyoutube.com This results in the formation of a stable acylium ion. For this compound, this would lead to a significant peak at m/z 159 (M-17).
Another characteristic fragmentation is the loss of the entire carboxyl group as a •COOH radical, leading to a fragment ion at m/z 131 (M-45). docbrown.info The subsequent loss of a hydrogen atom can also be observed.
The methallyl side chain is also susceptible to fragmentation. Cleavage of the bond between the aromatic ring and the propenyl group can lead to the formation of a stable tropylium-like ion or other rearranged species. The loss of the C₄H₇• radical (the 2-methylpropenyl group) would result in a fragment ion corresponding to the benzoic acid cation at m/z 121.
The predicted significant fragment ions for this compound in an electron ionization mass spectrum are summarized in the table below. The relative abundance of these peaks provides valuable information for the structural elucidation of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 176 | [C₁₁H₁₂O₂]•⁺ (Molecular Ion) | - |
| 161 | [C₁₀H₉O₂]⁺ | •CH₃ |
| 159 | [C₁₁H₁₁O]⁺ | •OH |
| 131 | [C₉H₇]⁺ | •COOH |
| 121 | [C₇H₅O₂]⁺ | •C₄H₇ |
| 115 | [C₉H₇]⁺ | - |
| 91 | [C₇H₇]⁺ (Tropylium ion) | - |
| 77 | [C₆H₅]⁺ (Phenyl ion) | - |
It is important to note that the actual mass spectrum may exhibit additional peaks due to complex rearrangements and secondary fragmentations. However, the fragments listed above are based on well-established principles of mass spectrometry and are expected to be prominent features in the spectrum of this compound. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), could be employed to determine the exact elemental composition of each fragment, further confirming the structure of the compound.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For aromatic carboxylic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(2d,2p), are employed to determine optimized molecular geometries and various electronic properties. nih.gov
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. mdpi.com For instance, in a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, DFT was used to calculate C-O and O-H bond lengths, which were found to be in good agreement with experimental data. mdpi.com Similar calculations for 2-(2-Methyl-2-propenyl)benzoic acid would reveal how the propenyl substituent influences the geometry of the benzoic acid moiety.
Furthermore, DFT is used to determine key electronic parameters that govern molecular behavior. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity, with a smaller gap suggesting that the molecule is more polarizable and reactive. researchgate.net Analysis of these frontier molecular orbitals can reveal that charge transfer occurs within the molecule, and molecular electrostatic potential (MEP) maps can identify chemically reactive areas. mdpi.com
Table 1: Typical Molecular Properties of Substituted Benzoic Acids Determined by DFT This table illustrates the types of data obtained from DFT calculations on substituted benzoic acids, which would be applicable to the analysis of this compound.
| Property | Description | Typical Method | Reference |
| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. | DFT (e.g., B3LYP/6-311G(d,p)) | mdpi.com |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | DFT (e.g., B3LYP/6-31G(d,p)) | researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | DFT (e.g., B3LYP/6-31G(d,p)) | researchgate.net |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | Calculated from HOMO/LUMO energies | researchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule. | DFT (e.g., B3LYP/6-31G(d,p)) | researchgate.net |
| Atomic Charges | Distribution of electron density among the atoms in the molecule (e.g., Mulliken, Löwdin, AIM charges). | Natural Population Analysis (NPA), etc. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for observing the time-dependent behavior of molecules and exploring their conformational landscape. aip.org For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can reveal the preferred spatial arrangements (conformers) and the dynamics of their interconversion. nih.gov
Studies on other carboxylic acids have used MD to investigate conformational equilibrium, such as the syn and anti conformations of the carboxylic acid group itself. nih.govnih.gov While the syn conformation is generally favored, MD simulations show that the anti state can also be present in solution. nih.gov For this compound, MD simulations would be critical for understanding the orientation of the 2-methyl-2-propenyl group relative to the phenyl ring and the carboxylic acid group. This conformational flexibility can be crucial in determining how the molecule interacts with other molecules or surfaces. For example, MD simulations have been used to study the dynamic behavior and movement of aromatic carboxylic acid molecules on a gold substrate, revealing how different conformations affect their interaction with the surface. aip.orgaip.org
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations are instrumental in mapping out potential chemical reaction pathways, identifying transition states, and estimating activation energies. rsc.orgnih.gov These methods allow for the ab initio prediction of reactants and products by systematically exploring the potential energy surface of a chemical system. researchgate.netchemrxiv.org
For a substituted benzoic acid, these calculations can be used to analyze its acidity and reactivity in various chemical transformations. nih.gov For instance, theoretical studies on the gas-phase acidity of substituted benzoic acids use DFT to correlate electronic properties with the ease of proton dissociation. nih.gov By applying similar methods, such as the artificial force induced reaction (AFIR) method, one could explore the reaction pathways for processes involving this compound. nih.gov This could include its synthesis, decomposition, or its participation in reactions like C-H activation, where computational studies have been used to design templates and understand mechanisms for meta-selective functionalization of benzoic acids. nih.gov Such analyses provide a deep, mechanistic understanding that is often inaccessible through experimentation alone. rsc.org
Prediction of Reactivity and Spectroscopic Parameters
Computational chemistry provides a suite of tools for predicting both the reactivity and the spectroscopic properties of molecules before they are synthesized or experimentally measured.
Reactivity Prediction: Reactivity is often predicted using descriptors derived from DFT calculations. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net
Fukui Functions: These local reactivity descriptors are used to predict the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule. nih.govmdpi.com For substituted benzoic acids, Fukui functions can explain how different substituents direct reactivity to specific atoms on the phenyl ring or the carboxyl group. nih.gov
Spectroscopic Parameter Prediction: Computational methods can accurately predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.
Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. The calculated spectra are often scaled to correct for systematic errors and then compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes. mdpi.com
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These theoretical values are typically in good agreement with experimental data and aid in the structural elucidation of complex molecules. mdpi.com
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions, often from the HOMO to the LUMO or other molecular orbitals.
Table 2: Predicted Reactivity and Spectroscopic Parameters via Computational Methods
| Parameter Type | Specific Parameter | Description | Computational Method | Reference |
| Reactivity | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic/nucleophilic attack based on charge distribution. | DFT | researchgate.net |
| Reactivity | Fukui Functions (f+, f-, f0) | Pinpoints the most reactive atoms for nucleophilic, electrophilic, and radical attacks. | DFT | nih.govmdpi.com |
| Reactivity | Global Electrophilicity Index (ω) | Quantifies the electrophilic nature of the molecule. | DFT (from HOMO/LUMO energies) | researchgate.net |
| Spectroscopy | Vibrational Frequencies | Predicts IR and Raman peak positions and intensities. | DFT (e.g., B3LYP/6-311++G(d,p)) | mdpi.com |
| Spectroscopy | ¹H and ¹³C NMR Chemical Shifts | Predicts the chemical shifts in NMR spectra. | GIAO / DFT | mdpi.comresearchgate.net |
| Spectroscopy | Electronic Transitions (λmax) | Predicts absorption wavelengths in UV-Vis spectra. | TD-DFT |
Applications in Materials Science and Organic Synthesis
Role as a Synthetic Precursor for More Complex Organic Molecules
While specific, extensively documented examples of 2-(2-Methyl-2-propenyl)benzoic acid as a direct precursor to highly complex, named organic molecules are not prevalent in readily available scientific literature, its structure inherently positions it as a valuable starting material. The presence of both an aromatic ring and a reactive side chain allows for a variety of synthetic transformations. For instance, the alkene moiety can undergo oxidation, reduction, or addition reactions to introduce new functional groups. The carboxylic acid can be converted to other functionalities, such as esters, amides, or acid chlorides, which can then be used in further coupling reactions. The combination of these features suggests its potential as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Utility as a Versatile Organic Intermediate in Multi-step Syntheses
The potential of this compound as a versatile intermediate in multi-step syntheses is significant, though detailed research applications are not widely reported. Its bifunctional nature allows for selective reactions. For example, the carboxylic acid could be protected while the double bond is functionalized, or vice-versa. This orthogonality is a key feature of a versatile intermediate. The compound could, in principle, be used in palladium-catalyzed cross-coupling reactions or other transition metal-catalyzed processes to build more complex molecular architectures. Its utility is suggested by its commercial availability from suppliers of chemical building blocks for research and development.
Development of Polymers and Resins Utilizing the Compound as a Monomer
The 2-methyl-2-propenyl group in the compound is a vinyl-type functional group, making it a candidate for polymerization reactions. In theory, this compound could undergo free-radical polymerization or other forms of vinyl polymerization to produce polymers with pendant benzoic acid groups. These acidic functionalities along the polymer chain could impart unique properties to the resulting material, such as altered solubility, ion-exchange capabilities, or the ability to coordinate with metal ions. However, specific research detailing the polymerization of this particular monomer and the properties of the resulting polymers is not readily found in the public domain.
Integration into Advanced Materials Formulations
The incorporation of this compound into advanced materials formulations is a hypothetical application based on its chemical structure. The carboxylic acid group could be used to functionalize surfaces of nanoparticles or other materials to improve their dispersion or compatibility with a polymer matrix. As a component in a composite material, the aromatic ring could contribute to thermal stability, while the polymerizable side chain could allow it to be covalently bonded into a polymer network, potentially enhancing the mechanical properties of the material.
Applications in Dye Chemistry
In the field of dye chemistry, a chromophore, an auxochrome, and a bonding system are typically required. While this compound itself is not a dye, it could potentially serve as a precursor or an intermediate in the synthesis of dyes. The benzoic acid group can act as an auxochrome, which can modify the color and solubility of a dye. The aromatic ring could be part of a larger conjugated system, which forms the chromophore. The 2-methyl-2-propenyl group could be used to attach the dye molecule to a substrate, such as a fabric or a polymer, through a chemical reaction. Despite this potential, there is no specific information available in the scientific literature that documents the use of this compound in the synthesis of dyes.
Compound Names Mentioned
| Compound Name |
| This compound |
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 61436-89-3 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | Data not readily available |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
| Solubility | Data not readily available |
Structure Reactivity and Structure Property Relationship Studies
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of 2-(2-methyl-2-propenyl)benzoic acid in chemical transformations are primarily dictated by the interplay of steric hindrance from the ortho substituent and the electronic nature of both the carboxylic acid and the alkenyl moieties.
Steric Hindrance Effects of the Branched Alkenyl Group
The most significant factor influencing the reactivity of this compound is the "ortho effect". This well-documented phenomenon in benzoic acid derivatives describes how a substituent at the position adjacent to the carboxyl group can induce significant changes in acidity and reactivity. In the case of this compound, the branched 2-methyl-2-propenyl group exerts considerable steric hindrance. wikipedia.orgresearchgate.net This steric strain forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. researchgate.net
This loss of coplanarity has a profound impact on the molecule's properties. Normally, the carboxyl group can participate in resonance with the aromatic ring. However, the sterically-induced twist in this compound inhibits this resonance. researchgate.net A key consequence of this is an increase in the acidity of the carboxylic acid. The delocalization of the negative charge of the carboxylate anion into the benzene ring is reduced, making the proton of the carboxylic acid more readily available for donation. This effect is so pronounced that ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. wikipedia.org For instance, 2-methylbenzoic acid is a stronger acid than benzoic acid itself. sigmaaldrich.com
Electronic Effects of the Carboxylic Acid and Alkenyl Moieties
The electronic effects of the substituents also play a crucial role in the reactivity of this compound. The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. This effect is a combination of a -I (negative inductive) effect due to the electronegativity of the oxygen atoms and a -M (negative mesomeric or resonance) effect.
Comparative Analysis with Positional Isomers (e.g., 3- and 4-(2-Methyl-2-propenyl)benzoic acid) and Analogues
| Compound | pKa |
| Benzoic acid | 4.21 |
| 2-Methylbenzoic acid | 3.90 |
| 3-Methylbenzoic acid | 4.27 |
| 4-Methylbenzoic acid | 4.38 |
This table presents the pKa values for benzoic acid and its methyl-substituted isomers, illustrating the ortho effect. A lower pKa value indicates a stronger acid. sigmaaldrich.comnist.gov
As the table demonstrates, 2-methylbenzoic acid is significantly more acidic than benzoic acid, as well as its meta and para isomers. sigmaaldrich.comnist.gov This is a direct consequence of the steric hindrance from the ortho methyl group forcing the carboxylic acid out of the plane of the ring. sigmaaldrich.com In contrast, the methyl groups in the meta and para positions exert their electron-donating inductive (+I) and hyperconjugation effects, which decrease the acidity compared to benzoic acid.
Based on this analogy, it is expected that this compound would be a stronger acid than both its 3- and 4-isomers. In the meta and para isomers, the steric hindrance is absent, and the electron-donating nature of the alkenyl group would likely decrease their acidity relative to benzoic acid.
Modulating Chemical Behavior through Targeted Structural Modifications
The chemical behavior of this compound can be strategically altered through targeted modifications to its structure. These modifications can be aimed at either the carboxylic acid group, the alkenyl moiety, or the aromatic ring.
For instance, esterification of the carboxylic acid group would block its acidic properties and open up avenues for different types of reactions, such as those involving the ester as a leaving group or as a substrate for nucleophilic attack. Reduction of the carboxylic acid to an alcohol would introduce a new functional group with its own characteristic reactivity.
Modifications to the alkenyl group could also lead to diverse chemical behavior. For example, hydrogenation of the double bond would convert the 2-methyl-2-propenyl group into a 2-methylpropyl (isobutyl) group, thereby altering the electronic properties and steric bulk of the substituent. Oxidation of the double bond could lead to the formation of diols or epoxides, introducing new functionalities for further chemical transformations.
Understanding Intermolecular Interactions and Their Impact on Chemical Behavior in Different Phases
In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. This dimerization is a defining feature of their crystal structures and significantly influences their physical properties, such as melting point and solubility. It is highly probable that this compound also exhibits this dimeric hydrogen bonding in the solid state.
The presence of the bulky ortho substituent in this compound could, however, influence the packing of these dimers in the crystal lattice. The steric demands of the 2-methyl-2-propenyl group might lead to less efficient packing compared to less hindered benzoic acids, potentially affecting the crystal density and melting point.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for 2-(2-Methyl-2-propenyl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, introducing the 2-methyl-2-propenyl group to a benzoic acid scaffold may involve coupling reactions using catalysts like palladium or acid-mediated alkylation. Key parameters to optimize include temperature (e.g., 60–80°C for controlled reactivity), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and stoichiometry of the alkylating agent. Similar pathways for related compounds highlight the importance of stepwise purification using column chromatography to isolate intermediates .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Identify the propenyl group (δ ~5.0–5.5 ppm for vinyl protons) and carboxylic acid (δ ~12 ppm, broad).
- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., m/z 192.22 as per ).
Cross-referencing with analogous compounds (e.g., hydrazones in ) ensures accurate interpretation .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodology : Store in airtight, light-resistant containers at –20°C to minimize hydrolysis or oxidation. Use desiccants to avoid moisture. Follow safety protocols from : label containers, avoid contamination, and use engineering controls (e.g., fume hoods) during handling .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound in different solvents?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvation effects (e.g., polar vs. nonpolar solvents). used DFT to analyze hydrazone stability, a framework applicable here . Compare results with experimental UV-Vis spectra to validate predictions .
Q. How can researchers resolve discrepancies between experimental and computational data on the compound’s electronic properties?
- Methodology : Cross-validate using multiple techniques:
- X-ray crystallography : Resolve bond lengths/angles for comparison with DFT-optimized geometries.
- Electron Localization Function (ELF) : Analyze bonding behavior (e.g., ’s use of ELF for aromatic hydrazones ).
Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental observations.
Q. What strategies improve diastereoselectivity in synthesizing derivatives of this compound?
- Methodology :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric induction.
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance stereochemical control.
demonstrated diastereoselective acylation using tailored reagents, a strategy adaptable for propenyl-substituted derivatives .
Q. What metabolic pathways are hypothesized for this compound based on structurally similar benzoic acid derivatives?
- Methodology :
- In vitro assays : Incubate with liver microsomes to identify Phase I metabolites (e.g., hydroxylation at the propenyl group).
- LC-MS/MS : Track metabolite formation (e.g., glucuronidation or sulfation products).
’s metabolic profiling of related benzoic acids (e.g., hydroxylation and conjugation) provides a template .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
